2-(2,6-dichlorophenyl)-N-methylacetamide
Description
2-(2,6-Dichlorophenyl)-N-methylacetamide (CAS: Not explicitly provided in evidence) is a substituted acetamide featuring a 2,6-dichlorophenyl group attached to the acetyl moiety and a methyl group on the nitrogen. Its molecular formula is inferred as C₁₀H₁₀Cl₂NO, with a molecular weight of approximately 232.1 g/mol based on analogous compounds like 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide . The 2,6-dichloro substitution on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12-9(13)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYHXJCZFCNCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-methylacetamide typically involves the reaction of 2,6-dichloroaniline with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,6-dichloroaniline attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Chloro vs. Methyl Substitutions
- 2,6-Dichlorophenyl vs. The dimethylphenyl variant has a molecular weight of 232.1 g/mol, identical to the target compound, but with different steric and electronic profiles . 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7, ): A single chlorine on the acetyl group and dimethylphenyl substitution results in a lower molecular weight (199.67 g/mol) and reduced polarity compared to the dichloro analog .
Diethyl and Methoxyethyl Substitutions
- 2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS 6967-29-9, ): Diethyl groups increase hydrophobicity (MW: 225.71 g/mol) and may enhance herbicidal activity, as seen in pretilachlor (CAS 51218-49-6, ) .
- Dimethachlor (CAS 50563-36-5, ): Features a 2-methoxyethyl group on nitrogen, contributing to its use as a pre-emergent herbicide. Its molecular weight (255.74 g/mol ) reflects the added methoxyethyl moiety .
Substituent Variations on the Acetamide Moiety
Dichloro vs. Diphenyl Substitutions
- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide (): The diphenyl substitution on the acetyl group creates significant steric bulk (MW: 329.41 g/mol), reducing solubility but enhancing coordination abilities as a ligand .
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (): The dichloroacetyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions .
Thiazolyl and Imidazoline Substitutions
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The thiazolyl group introduces heterocyclic aromaticity (MW: 287.16 g/mol), enabling hydrogen bonding (N–H⋯N interactions) and applications in coordination chemistry .
- Clonidine Hydrochloride (CAS 4205-91-8, ): An imidazoline derivative with the same 2,6-dichlorophenyl group but distinct pharmacological activity (α₂-adrenergic agonist) due to the bicyclic nitrogen system .
Structural and Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide forms infinite 1D chains via N–H⋯N hydrogen bonds (R²²(8) motif), enhancing thermal stability .
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide () exhibits N–H⋯O hydrogen bonding, creating helical chains that influence melting points (469–471 K) .
Melting Points and Solubility
- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide : Melting point 469–471 K, with low aqueous solubility due to hydrophobic diphenyl groups .
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide : Higher melting point (489–491 K) attributed to robust hydrogen-bonded networks .
Key Research Findings
- Electronic Effects : Chlorine substituents on the phenyl ring increase electrophilicity, enhancing reactivity in nucleophilic acyl substitution reactions compared to methyl-substituted analogs .
- Biological Relevance : Thiazolyl and imidazoline derivatives exhibit distinct bioactivities (e.g., Clonidine’s antihypertensive action) due to target-specific interactions .
- Agricultural Utility : Chloroacetamides with alkoxyalkyl substituents (e.g., dimethachlor) are potent herbicides, leveraging their hydrophobicity for soil retention .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,6-dichlorophenyl)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting 2,6-dichloroaniline with methylacetyl chloride or chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine). Key parameters include:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to manage exothermic reactions .
- Solvent selection : Dichloromethane or acetic acid enhances reactivity and minimizes side products .
- Purification : Recrystallization using ethanol/water mixtures improves purity (>98%) .
Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and slow reagent addition can achieve yields >85% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N-methyl group) and δ 7.2–7.5 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Carbonyl resonance at ~170 ppm verifies the acetamide moiety .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 232.05 (M⁺) align with the molecular formula C₁₀H₁₀Cl₂NO .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvent systems?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts solvation effects and transition states. For example, polar solvents (e.g., water) stabilize the compound via hydrogen bonding, reducing hydrolysis rates .
- Reaction Pathway Analysis : Transition state modeling identifies hydrolysis susceptibility at the amide bond under acidic conditions (ΔG‡ ≈ 25 kcal/mol) .
- Molecular Dynamics (MD) : Simulates conformational flexibility in lipid bilayers, relevant for drug delivery studies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?
- Methodological Answer :
- Data Discrepancy Analysis :
| Study Type | MIC (µg/mL) | Bioavailability (%) |
|---|---|---|
| In vitro | 10–15 | N/A |
| In vivo | 25–30 | 40–50 |
| Source: Adapted from antimicrobial assays |
- Root Causes :
- Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation) reduces efficacy .
- Solubility limitations : Poor aqueous solubility (<0.1 mg/mL) restricts absorption .
- Solutions :
- Prodrug Design : Introduce phosphate esters to enhance solubility .
- Nanocarrier Systems : Liposomal encapsulation improves bioavailability by 2–3× .
Q. How do supramolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Reveals N-H···O hydrogen bonds (2.01 Å) between amide groups, forming 1D chains. Chlorine atoms engage in Cl···Cl interactions (3.35 Å), stabilizing the lattice .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C correlates with disrupted hydrogen bonds .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) for scalable synthesis .
- Data Validation : Cross-reference NMR/IR results with computational spectra (e.g., Gaussian calculations) to confirm structural assignments .
- Contradiction Mitigation : Employ orthogonal assays (e.g., LC-MS for metabolite tracking) to reconcile in vitro/in vivo discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
